molecular formula C21H14ClNO4S B2868215 8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate CAS No. 610760-35-5

8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

Cat. No. B2868215
CAS RN: 610760-35-5
M. Wt: 411.86
InChI Key: ADUAVFMZNZNLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BCTC, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Highly Sensitive Probes for Ion Detection

A compound structurally related to 8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate, utilized as a fluorescent probe, shows remarkable sensitivity towards Cr3+ ions in living cells. This application demonstrates the compound's potential in environmental monitoring and biological research, highlighting its quick response and significant fluorescence quenching upon ion detection (Mani et al., 2018).

Solvatochromic Shifts and Dipole Moment Estimation

Research on a synthesized coumarin derivative emphasizes its potential as a sensor for metal ions, notably Fe3+ and Cu2+, in aqueous solutions. The compound's high excited state dipole moment and solvatochromic shifts upon interaction with these ions suggest its application in chemical sensing and environmental analysis (Joshi et al., 2016).

Green Synthesis in Deep Eutectic Solvents

The use of deep eutectic solvents for synthesizing coumarinyl 1,2,4-triazoles introduces an environmentally benign medium for chemical reactions. This study not only presents an efficient method for synthesizing complex molecules but also emphasizes the role of solvent choice in green chemistry (Molnar et al., 2019).

Anticancer Activity Screening

A series of chromeno[4,3-b]pyridine derivatives, through design and synthesis, were evaluated for their anticancer activities, particularly against breast cancer. Molecular docking and binding energy calculations were employed, indicating the compounds' potential as therapeutic agents (Ghani et al., 2022).

Novel Synthesis Approaches and Biological Activities

Research into novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives showcases innovative synthetic routes and their potential biological activities. This work underlines the importance of chemical structure in determining the antimicrobial and cytotoxic properties of compounds (Shankar et al., 2017).

properties

IUPAC Name

[8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4S/c1-11-10-28-20(23-11)15-9-26-19-12(2)17(8-7-14(19)18(15)24)27-21(25)13-5-3-4-6-16(13)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUAVFMZNZNLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=COC3=C(C2=O)C=CC(=C3C)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

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